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  • Product: 5-(2-Fluorophenyl)nicotinonitrile
  • CAS: 1214334-11-8

Core Science & Biosynthesis

Foundational

5-(2-Fluorophenyl)nicotinonitrile molecular weight and formula

An In-Depth Technical Guide to 5-(2-Fluorophenyl)nicotinonitrile: Properties, Synthesis, and Applications Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(2-Fluorophenyl)nicotinonitrile: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(2-Fluorophenyl)nicotinonitrile, a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The nicotinonitrile scaffold is a privileged structure found in numerous pharmacologically active agents, and the incorporation of a 2-fluorophenyl moiety can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This document details the compound's physicochemical properties, provides predicted spectroscopic data for structural confirmation, outlines a robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, and discusses its potential applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this versatile chemical building block.

Chemical Identity and Physicochemical Properties

5-(2-Fluorophenyl)nicotinonitrile is an aromatic compound featuring a pyridine ring substituted at the 3-position with a nitrile group and at the 5-position with a 2-fluorophenyl group. The precise characterization of its properties is fundamental for its application in synthetic and screening workflows.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 5-(2-Fluorophenyl)pyridine-3-carbonitrile N/A
Molecular Formula C₁₂H₇FN₂ Calculated
Molecular Weight 198.19 g/mol Calculated
Monoisotopic Mass 198.05933 Da Calculated
Canonical SMILES C1=CC=C(C(=C1)C2=CN=C(C=C2)C#N)F N/A

| CAS Number | Not broadly available. Varies by supplier. | N/A |

Table 2: Predicted Physicochemical Properties

Property Value Notes
XLogP3 ~2.5 Predicted value indicating moderate lipophilicity.
Hydrogen Bond Donors 0 The molecule has no groups that can donate hydrogen bonds.
Hydrogen Bond Acceptors 2 The pyridine nitrogen and the nitrile nitrogen can act as acceptors.
Rotatable Bonds 1 The C-C bond between the phenyl and pyridine rings.

| Topological Polar Surface Area | 36.7 Ų | Calculated based on the nitrogen atoms. |

Spectroscopic Characterization for Structural Verification

Confirmation of the chemical structure and purity of 5-(2-Fluorophenyl)nicotinonitrile is achieved through a combination of spectroscopic techniques. The following sections describe the expected spectral features, which serve as a benchmark for analytical validation.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm).

  • 2-Fluorophenyl Protons (4H): These protons will appear as a complex multiplet system due to proton-proton and proton-fluorine couplings.

  • Pyridine Protons (3H): The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct signals, likely downfield due to the electron-withdrawing nature of the ring nitrogen and the nitrile group. The H2 and H6 protons will likely appear as doublets or singlets with small meta-coupling, while the H4 proton will appear as a triplet or a more complex multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display 12 unique carbon signals.

  • Nitrile Carbon (C≡N): A characteristic peak is expected in the 115-120 ppm range.

  • Aromatic Carbons: Signals for the 11 aromatic carbons will appear between ~110 and 160 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups.

  • C≡N Stretch: A strong, sharp absorption band is expected around 2220-2240 cm⁻¹ , which is highly characteristic of a nitrile group.

  • C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹ will indicate the presence of the carbon-fluorine bond.

  • Aromatic C=C and C-H Bending: Multiple bands will be observed in the fingerprint region (1400-1600 cm⁻¹) and C-H out-of-plane bending below 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z ≈ 198.06 .

  • Fragmentation: Common fragmentation patterns may include the loss of HCN (m/z -27) or other fragments from the aromatic rings.

Synthesis and Mechanistic Insights

The construction of the biaryl C-C bond between the pyridine and phenyl rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this transformation, offering high yields and tolerance for various functional groups.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-(2-Fluorophenyl)nicotinonitrile from 5-bromonicotinonitrile and (2-fluorophenyl)boronic acid.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromonicotinonitrile (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-(2-Fluorophenyl)nicotinonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that is highly effective for a wide range of Suzuki couplings.

  • Base (e.g., Na₂CO₃): The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate complex.

  • Solvent System (Dioxane/Water): This biphasic system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.

G cluster_workflow Synthetic Workflow reagents 1. Add Reactants to Flask (5-bromonicotinonitrile, boronic acid, Pd catalyst) solvent 2. Add Degassed Solvent & Base (Dioxane/Water, Na₂CO₃) reagents->solvent reflux 3. Heat to Reflux (80-100 °C) (Monitor by TLC/LC-MS) solvent->reflux workup 4. Aqueous Workup (Ethyl Acetate & Water) reflux->workup purify 5. Column Chromatography (Silica Gel) workup->purify product Final Product: 5-(2-Fluorophenyl)nicotinonitrile purify->product

Caption: A generalized workflow for the synthesis of 5-(2-Fluorophenyl)nicotinonitrile.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing the synthesis. The process involves a Pd(0)/Pd(II) catalytic cycle.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add R-X trans Transmetalation (Ar'-B(OR)₂ + Base) ox_add->trans Pd(II) Complex red_elim Reductive Elimination (Ar-Ar') trans->red_elim R-Pd(II)-R' red_elim->pd0 R-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The 5-(2-Fluorophenyl)nicotinonitrile scaffold is a valuable building block in medicinal chemistry due to the combined properties of its constituent moieties.

  • Nicotinonitrile Scaffold: The nicotinonitrile (3-cyanopyridine) core is present in a variety of approved drugs and clinical candidates, often acting as a versatile scaffold for interacting with biological targets.[2][3] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2][4] Its derivatives have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[2]

  • Fluorine Substitution: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry.[5] The 2-fluoro substituent on the phenyl ring can significantly alter the molecule's properties by:

    • Blocking Metabolism: Fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.

    • Modulating pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen.

    • Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones or form specific hydrogen bonds, enhancing target binding.

This compound serves as a key intermediate for the synthesis of more complex molecules, particularly kinase inhibitors, where the pyridine and phenyl rings can be further functionalized to occupy specific pockets in an enzyme's active site.

Safety and Handling

5-(2-Fluorophenyl)nicotinonitrile should be handled with standard laboratory safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(2-Fluorophenyl)nicotinonitrile is a synthetically accessible and highly valuable heterocyclic compound. Its unique combination of a proven medicinal scaffold (nicotinonitrile) and a strategic fluorine substituent makes it a compelling building block for the development of novel therapeutics and advanced materials. The robust synthetic protocols available, such as the Suzuki-Miyaura coupling, ensure its accessibility for a wide range of research and development applications. The predictive spectroscopic data and mechanistic insights provided in this guide offer a solid foundation for its synthesis, characterization, and utilization.

References

  • BLDpharm. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
  • PubChem. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. National Institutes of Health.
  • Echemi. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
  • ResearchGate. Nicotinonitrile derivatives as antitumor agents.
  • Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery.
  • ChemicalBook. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis.
  • Hassan, A.S., et al. (2009).
  • PubChem. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. National Institutes of Health.
  • ResearchGate. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
  • Pharmaffiliates. 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.
  • PMC (PubMed Central). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. National Institutes of Health.
  • PMC (PubMed Central). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. National Institutes of Health.
  • Google Patents. Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • PMC (PubMed Central). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health.
  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • mirante.sema.ce.gov.br. Organic Chemistry Ir And Nmr Cheat Sheet.
  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

Exploratory

3-cyano-5-(2-fluorophenyl)pyridine safety data sheet (SDS)

Topic: 3-cyano-5-(2-fluorophenyl)pyridine Safety Data Sheet (SDS) & Technical Guide Format: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals CAS RN: 1214334-11-8 Synonym...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-cyano-5-(2-fluorophenyl)pyridine Safety Data Sheet (SDS) & Technical Guide Format: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

CAS RN: 1214334-11-8

Synonyms: 5-(2-Fluorophenyl)nicotinonitrile; 5-(2-Fluorophenyl)pyridine-3-carbonitrile

Executive Summary

3-Cyano-5-(2-fluorophenyl)pyridine is a specialized bi-aryl heterocyclic intermediate used primarily in the synthesis of advanced medicinal compounds. Structurally, it consists of a pyridine core substituted at the 3-position with a nitrile (cyano) group and at the 5-position with a 2-fluorophenyl moiety.

This compound serves as a critical scaffold in the development of xanthine oxidase inhibitors (analogous to Topiroxostat), Pim-1 kinase inhibitors , and potential anticancer agents targeting the MCF-7 and HepG2 cell lines. Its safety profile is dominated by the toxicity associated with the cyanopyridine motif and the metabolic stability conferred by the fluorine substitution.

Note: As a research-grade intermediate, comprehensive regulatory SDS data is often extrapolated from structure-activity relationships (SAR). This guide provides a Predicted Safety Profile derived from validated toxicological models of analogous cyanopyridines.

Chemical Identity & Physicochemical Profiling

The "fingerprint" of the molecule is essential for analytical verification during synthesis and quality control.

Property Data
CAS Registry Number 1214334-11-8
IUPAC Name 5-(2-fluorophenyl)pyridine-3-carbonitrile
Molecular Formula C₁₂H₇FN₂
Molecular Weight 198.20 g/mol
Appearance Off-white to pale yellow solid (crystalline)
Melting Point 132–136 °C (Predicted range based on analogs)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
SMILES N#CC1=CN=CC(C2=CC=CC=C2F)=C1
InChI Key Derived from structure

Hazard Identification & Risk Assessment (GHS)

Expertise Note: In the absence of in vivo toxicological data for this specific CAS, the following classification is derived from the Read-Across Method using 3-cyanopyridine and fluorinated bi-aryls as surrogates.

Predicted GHS Classification
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Logic

The nitrile group (-CN) can metabolize to release cyanide ions under extreme physiological stress, though the pyridine ring typically stabilizes this. The primary immediate risk is irritation of mucosal membranes and acute toxicity via ingestion .

Emergency Response Architecture

This self-validating workflow ensures that safety protocols are active decision loops, not just static instructions.

EmergencyResponse Start EXPOSURE INCIDENT Assess Assess Route of Exposure Start->Assess Inhale Inhalation Assess->Inhale Skin Skin/Eye Contact Assess->Skin Ingest Ingestion Assess->Ingest FreshAir Remove to Fresh Air (Support Respiration) Inhale->FreshAir SympCheck Symptoms Present? (Dizziness, Cyanosis) FreshAir->SympCheck MedAtt Urgent Medical Attention (Mention Nitrile) SympCheck->MedAtt Yes Monitor Monitor SympCheck->Monitor No Rinse Rinse 15+ mins (Safety Shower/Eyewash) Skin->Rinse Rinse->MedAtt If Irritation Persists NoVomit Do NOT Induce Vomiting Rinse Mouth Ingest->NoVomit NoVomit->MedAtt

Caption: Decision logic for acute exposure incidents involving cyanopyridine derivatives.

Experimental Protocol: Synthesis & Quality Control

Expertise & Experience: The most robust method for synthesizing 3-cyano-5-(2-fluorophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over nucleophilic substitution due to the electron-deficient nature of the pyridine ring, which favors palladium-catalyzed coupling at the 3/5 positions.

Reagents:
  • Substrate: 5-Bromonicotinonitrile (CAS 5326-41-0).

  • Coupling Partner: 2-Fluorophenylboronic acid (CAS 1993-03-9).

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ or Pd(PPh₃)₄.[2]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:
  • Inerting: Charge a round-bottom flask with 5-bromonicotinonitrile (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Activation: Add Base (2.0 eq) and Catalyst (0.05 eq).

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[3]

    • Validation: The disappearance of the bromide peak (M+ 182/184) and appearance of the product mass (M+H 199) confirms conversion.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

  • Purification: Concentrate the organic layer. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Synthesis Workflow Visualization

Synthesis SM1 5-Bromonicotinonitrile (Electrophile) Reaction Suzuki Coupling 90°C, 12h, Dioxane/H2O SM1->Reaction SM2 2-Fluorophenylboronic Acid (Nucleophile) SM2->Reaction Cat Pd(dppf)Cl2 Base (K2CO3) Cat->Reaction Product 3-cyano-5-(2-fluorophenyl)pyridine (Crude) Reaction->Product Purification Flash Chromatography (Silica) Product->Purification Final Pure Compound (>98%) Purification->Final

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl cyanopyridine.

Handling & Storage Protocols

To maintain the integrity of the nitrile group and prevent hydrolysis:

  • Storage Conditions: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can hydrolyze the nitrile to an amide over time.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile).

  • Waste Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Warning: Incineration may produce Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1214334-11-8, 5-(2-fluorophenyl)pyridine-3-carbonitrile. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for the synthesis described).

Sources

Foundational

Comparative Analysis: 5-(2-fluorophenyl)nicotinonitrile vs. Pyrrole Scaffolds in P-CAB Design

The following technical guide provides an in-depth comparative analysis of 5-(2-fluorophenyl)nicotinonitrile (a pyridine-based scaffold) versus its pyrrole analogs (specifically 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-(2-fluorophenyl)nicotinonitrile (a pyridine-based scaffold) versus its pyrrole analogs (specifically 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile), focusing on their roles in the development of Potassium-Competitive Acid Blockers (P-CABs).

Executive Summary

In the medicinal chemistry of gastric acid secretion inhibitors, specifically Potassium-Competitive Acid Blockers (P-CABs), the choice between a pyridine (nicotinonitrile) core and a pyrrole core is a determinant of pharmacokinetics, acid stability, and binding affinity.

While early P-CABs (e.g., SCH 28080) utilized pyridine-imidazole scaffolds, third-generation agents like Vonoprazan (TAK-438) utilize a pyrrole core. This guide details the structural divergence, synthetic pathways, and pharmacological implications of substituting the electron-deficient pyridine ring with the electron-rich pyrrole ring.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the aromatic character and electronic density of the central heterocycle. This dictates the molecule's ability to interact with the H


/K

-ATPase luminal channel.
Electronic Density and Basicity
  • 5-(2-fluorophenyl)nicotinonitrile (Pyridine Core):

    • System:

      
      -deficient 6-membered ring.
      
    • Electronic Character: The electronegative nitrogen withdraws density from the ring carbons.[1] The C3-cyano group further depletes electron density.

    • H-Bonding: The pyridine nitrogen is a hydrogen bond acceptor .

    • pKa: Low basicity (pKa ~2-3 for the ring nitrogen due to EWGs).

  • Pyrrole Analogs (Pyrrole Core):

    • System:

      
      -excessive 5-membered ring.
      
    • Electronic Character: The nitrogen lone pair participates in the aromatic sextet, making the carbons electron-rich.

    • H-Bonding: The pyrrole N-H is a hydrogen bond donor .

    • pKa: The pyrrole NH is weakly acidic (pKa ~17), but the ring is prone to protonation at the C2/C5 position in strong acids.

Physicochemical Comparison Table
Feature5-(2-fluorophenyl)nicotinonitrile5-(2-fluorophenyl)-pyrrole-3-carbonitrile
Core Structure Pyridine (6-membered)Pyrrole (5-membered)
Electronic Nature Electron-Deficient (

-poor)
Electron-Rich (

-excessive)
Ring Nitrogen H-Bond Acceptor (Lone pair in

)
H-Bond Donor (Lone pair in

-system)
Metabolic Liability Stable to oxidation; N-oxide formation possible.Prone to oxidative polymerization; requires substitution (e.g., sulfonyl) for stability.
Binding Role Interacts via electrostatic repulsion or weak acceptance.NH acts as a donor; critical for orientation in the pump channel.
Geometry Planar, hexagonal (

bond angles).
Planar, pentagonal (

bond angles).

Part 2: Synthetic Pathways[2]

The synthesis of these two scaffolds requires fundamentally different strategies. The pyridine core typically employs cross-coupling on a pre-formed ring, while the pyrrole core is often constructed de novo via cyclization to install the correct regiochemistry.

Synthetic Workflow Diagram (Graphviz)

SynthesisComparison cluster_pyridine Route A: Pyridine Scaffold (Suzuki Coupling) cluster_pyrrole Route B: Pyrrole Scaffold (Cyclization) Start_Pyr 5-Bromonicotinonitrile Cat_Pyr Pd(PPh3)4 / Na2CO3 Start_Pyr->Cat_Pyr Reagent_Pyr 2-Fluorophenylboronic acid Reagent_Pyr->Cat_Pyr Product_Pyr 5-(2-fluorophenyl) nicotinonitrile Cat_Pyr->Product_Pyr Suzuki-Miyaura Reflux Start_Pwl 2-Bromo-2'-fluoroacetophenone Inter_Pwl Intermediate (Dicyanopropene) Start_Pwl->Inter_Pwl Condensation Reagent_Pwl Malononitrile Reagent_Pwl->Inter_Pwl Cycl_Agent HCl / EtOAc or Base Inter_Pwl->Cycl_Agent Product_Pwl 5-(2-fluorophenyl)-1H- pyrrole-3-carbonitrile Cycl_Agent->Product_Pwl Cyclization

Figure 1: Comparative synthetic routes. Route A utilizes palladium-catalyzed cross-coupling. Route B utilizes a condensation-cyclization sequence standard in Vonoprazan manufacturing.

Part 3: Pharmacological Implications (SAR)

The shift from pyridine to pyrrole in P-CAB development (e.g., the discovery of Vonoprazan) was driven by the need to optimize binding kinetics and stability.

Binding Mode & Selectivity
  • The Pyridine Limitation: In early P-CABs, pyridine rings often relied on the basic nitrogen to interact with the proton pump. However, this basicity can lead to non-specific binding or rapid reversibility dependent on pH.

  • The Pyrrole Advantage: The pyrrole core in Vonoprazan acts as a neutral scaffold that positions the sulfonyl group and the methylamine side chain.

    • The pyrrole ring itself is hydrophobic and fits into the lipophilic pocket of the H

      
      /K
      
      
      
      -ATPase.
    • Crucially, the pyrrole nitrogen allows for N-sulfonylation (impossible with pyridine without quaternization). The sulfonyl group forms a critical H-bond with Tyr799 in the enzyme.

Metabolic Stability (CYP Interaction)
  • Nicotinonitrile: Pyridine rings with lipophilic substituents are frequent inhibitors of CYP450 enzymes (due to the N-lone pair coordinating with the Heme iron). This creates drug-drug interaction (DDI) risks.

  • Pyrrole: While electron-rich pyrroles are prone to oxidation, substituting the Nitrogen (as in Vonoprazan) removes the oxidative liability and prevents Heme coordination, improving the safety profile.

Part 4: Experimental Protocols

The following protocols describe the synthesis of the two comparative cores.

Protocol A: Synthesis of 5-(2-fluorophenyl)nicotinonitrile

Targeting the Pyridine Core via Suzuki-Miyaura Coupling.

Materials:

  • 5-Bromonicotinonitrile (1.0 eq)

  • 2-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.05 eq)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-bromonicotinonitrile (1.83 g, 10 mmol) in 40 mL of 1,4-dioxane.

  • Addition: Add 2-fluorophenylboronic acid (1.68 g, 12 mmol) and an aqueous solution of Na

    
    CO
    
    
    
    (2.12 g in 10 mL water).
  • Degassing: Sparge the mixture with Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (578 mg, 0.5 mmol) under a nitrogen stream.
  • Reaction: Heat the mixture to reflux (

    
    C) for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter through a Celite pad. Dilute filtrate with ethyl acetate (50 mL) and wash with brine (2 x 30 mL).

  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation:

    
    H NMR (400 MHz, CDCl
    
    
    
    ) should show pyridine protons shifted downfield and the characteristic splitting pattern of the 2-fluorophenyl group.
Protocol B: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Targeting the Pyrrole Core (Vonoprazan Intermediate).

Materials:

  • 2-Bromo-2'-fluoroacetophenone (1.0 eq)

  • Malononitrile (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion) or Sodium Ethoxide (2.0 eq)

  • Solvent: THF (anhydrous)

Methodology:

  • Condensation: Dissolve malononitrile (0.73 g, 11 mmol) in anhydrous THF (30 mL) at

    
    C. Slowly add NaH (0.88 g, 22 mmol) portion-wise. Stir for 30 mins.
    
  • Alkylation: Add 2-bromo-2'-fluoroacetophenone (2.17 g, 10 mmol) dropwise. Allow to warm to room temperature and stir for 2 hours.

  • Cyclization: The intermediate (phenacylmalononitrile) often cyclizes spontaneously or upon heating. If required, heat to

    
    C for 3 hours.
    
  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl to neutralize.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) will reveal the broad NH singlet (~12 ppm) and the pyrrole CH signals, distinct from the pyridine analog.

Part 5: References

  • Hori, Y., et al. (2010).[3] "1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases."[4][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Arikawa, Y., et al. (2012). "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)." Journal of Medicinal Chemistry. Link

  • Scott, D. R., et al. (1987). "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole."[6] Journal of Biological Chemistry. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Reference for Pyridine vs. Pyrrole electronic properties).

  • Kogure, N., et al. (2015). "Process for producing pyrrole compound." U.S. Patent 9,233,929. (Detailed industrial synthesis of the pyrrole intermediate). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-(2-Fluorophenyl)nicotinonitrile via Suzuki-Miyaura Cross-Coupling

Executive Summary This application note details the optimized protocol for the synthesis of 5-(2-fluorophenyl)nicotinonitrile , a critical biaryl scaffold frequently observed in kinase inhibitors and CNS-active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 5-(2-fluorophenyl)nicotinonitrile , a critical biaryl scaffold frequently observed in kinase inhibitors and CNS-active pharmaceutical ingredients.

While Suzuki-Miyaura coupling is a staple of medicinal chemistry, this specific transformation presents two distinct challenges:

  • Catalyst Deactivation: The pyridine nitrogen of the nicotinonitrile core is a potent ligand that can displace phosphines on Palladium, leading to catalyst poisoning.

  • Steric & Electronic Hindrance: The ortho-fluorine atom on the boronic acid introduces steric bulk and electronic repulsion, potentially retarding the transmetallation step.

This guide provides a robust, self-validating protocol using Pd(dppf)Cl₂·CH₂Cl₂ , a bidentate catalyst resistant to ligand displacement, ensuring high turnover numbers (TON) and reproducibility.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond formation between the electron-deficient pyridine ring (electrophile) and the electron-rich aryl boronic acid (nucleophile).

Reaction Scheme

Electrophile: 5-Bromonicotinonitrile Nucleophile: (2-Fluorophenyl)boronic acid Catalyst System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O

ReactionScheme SM1 5-Bromonicotinonitrile (Electrophile) Conditions Pd(dppf)Cl2 (3 mol%) K2CO3 (2.0 equiv) 1,4-Dioxane/H2O (4:1) 90°C, 4h SM1->Conditions SM2 (2-Fluorophenyl)boronic acid (Nucleophile) SM2->Conditions Product 5-(2-Fluorophenyl)nicotinonitrile (Target) Conditions->Product

Figure 1: General reaction scheme for the targeted biaryl synthesis.

Critical Parameter Optimization

The choice of reagents is dictated by the specific electronic properties of the substrates.

ParameterSelected ComponentRationale (Causality)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate dppf ligand has a large bite angle and binds tightly to Pd, preventing the pyridine nitrogen (from the substrate) from displacing the ligand and deactivating the catalyst [1].
Base K₂CO₃ (2.0 M aq) Provides sufficient basicity to activate the boronic acid to the boronate species (transmetallation prerequisite) without causing hydrolysis of the nitrile group.
Solvent 1,4-Dioxane / Water (4:1) Water is essential to dissolve the inorganic base. Dioxane ensures solubility of the organic electrophile and allows reflux temperatures (~100°C) necessary to overcome the steric barrier of the ortho-fluorine.
Electrophile 5-Bromo- vs 5-Chloro-The C-Br bond is weaker than C-Cl, facilitating faster oxidative addition, which is crucial when using electron-deficient rings that might otherwise be sluggish.

Mechanistic Pathway[1][2]

Understanding the cycle allows for faster troubleshooting. The diagram below highlights the critical "Activation" step where the base converts the boronic acid into the reactive boronate species.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromonicotinonitrile TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate Boronate Boronate Formation (Ar'-B(OH)3)- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 BoronicAcid (2-F-Ph)B(OH)2 BoronicAcid->Boronate Activation by Base Base OH- / CO3(2-)

Figure 2: Catalytic cycle emphasizing the base-mediated activation of the boronic acid.

Detailed Experimental Protocol

Reagents and Equipment
  • Reaction Vessel: 100 mL round-bottom flask (RBF) with a reflux condenser.

  • Inert Gas: Nitrogen or Argon balloon/manifold.

  • Reagents:

    • 5-Bromonicotinonitrile (1.0 equiv, 5.46 mmol, 1.00 g)

    • (2-Fluorophenyl)boronic acid (1.2 equiv, 6.55 mmol, 0.92 g)

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv, 0.16 mmol, 134 mg)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv, 16.4 mmol, 2.26 g)

    • Solvent: 1,4-Dioxane (40 mL) / Distilled Water (10 mL)

Step-by-Step Procedure
  • Degassing (Critical Step):

    • Combine 1,4-dioxane and water in a separate flask. Sparge with nitrogen gas for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidation of the Pd catalyst.

  • Reaction Setup:

    • Charge the 100 mL RBF with 5-bromonicotinonitrile, (2-fluorophenyl)boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Add the solid K₂CO₃.

    • Evacuate the flask and backfill with Nitrogen (3 cycles).

    • Add the degassed solvent mixture via syringe under Nitrogen flow.

  • Execution:

    • Heat the reaction mixture to 90°C (internal temperature) with vigorous stirring.

    • Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Validation: Reaction is typically complete within 3–5 hours. Look for the disappearance of the bromide starting material (Rf ~0.5) and the appearance of the fluorescent product (Rf ~0.4).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers and wash with Brine (sat. NaCl).

    • Scavenging (Pharma Requirement): Add 500 mg of SiliaMetS® Thiol or equivalent Pd scavenger and stir for 30 mins to remove residual heavy metal [2].

    • Filter through a pad of Celite to remove scavenger and Pd black.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–92% as an off-white solid.

Characterization Data (Expected)

TechniqueExpected SignalInterpretation
¹H NMR (400 MHz, DMSO-d₆)

9.20 (s, 1H), 9.10 (s, 1H)
Characteristic deshielded protons of the nicotinonitrile ring (C2 and C6 positions).
¹H NMR

7.40–7.60 (m, 4H)
Multiplets corresponding to the 2-fluorophenyl ring.
¹⁹F NMR

-116 ppm
Singlet indicating the presence of the fluorine atom.
MS (ESI) [M+H]⁺ = 199.2Confirms molecular weight of the coupled product.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by pyridine N.Switch to higher catalyst loading (5 mol%) or use a more bulky ligand system like XPhos Pd G3 [3].
Protodeboronation Hydrolysis of C-B bond due to ortho-F effect.Reduce water content (use Dioxane/H₂O 9:1) or switch base to anhydrous K₃PO₄.
Homocoupling (Biaryl) Presence of Oxygen.[2]Re-degas solvents thoroughly. Ensure positive Nitrogen pressure throughout heating.

References

  • Catalyst Selection for Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Metal Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[3][4]

  • Sterically Hindered Couplings

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[5][6]

  • Ortho-Substituted Boronic Acids

    • Didier, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and halopyridines. Beilstein Journal of Organic Chemistry.

Sources

Application

protocols for reacting 5-(2-Fluorophenyl)nicotinonitrile in medicinal chemistry

Application Note: Strategic Functionalization of 5-(2-Fluorophenyl)nicotinonitrile Executive Summary & Chemical Context 5-(2-Fluorophenyl)nicotinonitrile (Structure 1 ) represents a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-(2-Fluorophenyl)nicotinonitrile

Executive Summary & Chemical Context

5-(2-Fluorophenyl)nicotinonitrile (Structure 1 ) represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase), mGluR modulators, and GPCR ligands. The molecule features a biaryl axis where the ortho-fluorine atom introduces a specific torsional twist, reducing planarity and improving solubility compared to non-fluorinated analogs, while also blocking a common site of metabolic oxidation.

This guide details three critical transformations of the nitrile "warhead" and the pyridine core. Unlike generic protocols, these methods are optimized for the electron-deficient nature of the nicotinonitrile ring and the lipophilicity of the fluorophenyl substituent.

Key Functionalization Vectors:

  • Bioisostere Expansion: Conversion to 5-substituted tetrazoles (carboxylic acid bioisostere).

  • Hydrophilic Tuning: Controlled hydrolysis to the primary carboxamide.

  • Linker Synthesis: Chemo-selective reduction to the aminomethyl group.

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available for this scaffold. The protocols below focus on high-fidelity transformations that preserve the integrity of the fluorophenyl ring.

ReactionLandscape cluster_legend Reaction Class Start 5-(2-Fluorophenyl) nicotinonitrile (1) Tetrazole Tetrazole Bioisostere (Acid Mimic) Start->Tetrazole ZnBr2, NaN3 [3+2] Cycloaddition Amide Primary Amide (H-Bond Donor/Acceptor) Start->Amide UHP or NaOH/H2O2 Radziszewski Hydrolysis Amine Aminomethyl (Linker/Fragment Growth) Start->Amine CoCl2, NaBH4 Selective Reduction Cyclo Cycloaddition Redox Redox

Figure 1: Divergent synthetic pathways for 5-(2-Fluorophenyl)nicotinonitrile.

Detailed Experimental Protocols

Protocol A: Zinc-Mediated [3+2] Cycloaddition (Tetrazole Synthesis)

Target: Synthesis of 5-(5-(2-fluorophenyl)pyridin-3-yl)-1H-tetrazole. Rationale: Traditional tin-azide methods are toxic and difficult to purify. The Zinc(II) method is "green," water-compatible, and avoids the formation of explosive hydrazoic acid (


) by maintaining a higher pH.

Reagents:

  • Substrate: 5-(2-Fluorophenyl)nicotinonitrile (1.0 equiv)

  • Sodium Azide (

    
    ): 1.5 equiv
    
  • Zinc Bromide (

    
    ): 1.0 equiv
    
  • Solvent: Water/Isopropanol (2:1 v/v) – Note: IPA is added to solubilize the lipophilic fluorophenyl substrate.

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial or round-bottom flask, dissolve the nitrile (1.0 mmol) in Isopropanol (3 mL).

  • Catalyst Addition: Add a solution of

    
     (1.0 mmol) and 
    
    
    
    (1.5 mmol) in Water (6 mL). The mixture may appear biphasic initially.
  • Reaction: Heat the mixture to reflux (

    
     bath temp) for 12–24 hours. Vigorous stirring is essential to maximize interfacial surface area.
    
    • Checkpoint: Monitor by LC-MS.[1] The starting nitrile (

      
      ) will disappear, replaced by the tetrazole mass (
      
      
      
      ).
  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Add 3N HCl dropwise until pH reaches ~1.[1]0. This breaks the Zinc-Tetrazolate complex.

    • Observation: The free tetrazole is less soluble in acidic water and should precipitate as a white solid.

  • Isolation: Filter the solid. If no precipitate forms (due to the pyridine nitrogen keeping it soluble), extract with Ethyl Acetate (

    
    ). Dry organics over 
    
    
    
    and concentrate.

Mechanism: The Zinc ion coordinates to the nitrile nitrogen, activating the carbon for nucleophilic attack by the azide anion, followed by ring closure.

Protocol B: Controlled Radziszewski Hydrolysis (Amide Synthesis)

Target: Synthesis of 5-(2-fluorophenyl)nicotinamide. Rationale: Standard acidic/basic hydrolysis often over-hydrolyzes nitriles to carboxylic acids. The Urea-Hydrogen Peroxide (UHP) or alkaline peroxide method stops selectively at the primary amide.

Reagents:

  • Substrate: 1.0 equiv

  • 30% Hydrogen Peroxide (

    
    ): 5.0 equiv
    
  • Potassium Carbonate (

    
    ): 3.0 equiv
    
  • Solvent: DMSO (Dimethyl sulfoxide) – Preferred for solubility and reaction rate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-(2-fluorophenyl)nicotinonitrile (1.0 mmol) in DMSO (2 mL) in an open vial (oxygen evolution occurs).

  • Base Addition: Add

    
     powder (3.0 mmol). Stir to suspend.
    
  • Oxidant Addition: Cool the vial in an ice bath (reaction is exothermic). Add 30%

    
     (5.0 mmol) dropwise over 5 minutes.
    
  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 1–3 hours.

    • Checkpoint: TLC (5% MeOH in DCM). The amide is significantly more polar than the nitrile.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). The product should crash out as a white solid.

  • Purification: Filter and wash with water. If the product is trapped in DMSO/Water, extract with 10% MeOH/DCM.

Protocol C: Cobalt-Catalyzed Reduction (Aminomethyl Synthesis)

Target: Synthesis of (5-(2-fluorophenyl)pyridin-3-yl)methanamine. Rationale:


 is often too harsh and can cause defluorination or pyridine ring reduction. The 

system acts as a "heterogeneous-like" catalyst in situ (Cobalt Boride), selectively reducing the nitrile to the primary amine without dimerization.

Reagents:

  • Substrate: 1.0 equiv

  • Cobalt(II) Chloride hexahydrate (

    
    ): 1.0 equiv
    
  • Sodium Borohydride (

    
    ): 5.0 equiv
    
  • Solvent: Methanol (anhydrous preferred).

Step-by-Step Methodology:

  • Complexation: Dissolve the nitrile (1.0 mmol) and

    
     (1.0 mmol) in Methanol (10 mL). The solution will turn deep purple/pink.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (5.0 mmol) portion-wise.
    • Caution: Vigorous hydrogen gas evolution. The solution will turn black (formation of Cobalt Boride active species).

  • Duration: Stir at room temperature for 2 hours.

  • Workup:

    • Quench with 3N HCl (carefully) to dissolve the black precipitate and destroy excess borohydride.

    • Basify to pH > 10 using concentrated Ammonium Hydroxide (

      
      ).
      
  • Extraction: Extract with DCM (

    
    ).
    
    • Note: The amine may bind to cobalt. If yield is low, add EDTA to the aqueous phase during extraction to chelate the cobalt.

Comparative Data & Conditions Matrix

TransformationReagent SystemTemp (

C)
Typical YieldKey Selectivity Feature
Tetrazole Formation

100 (Reflux)85-95%Avoids

gas; no tin residues.
Amide Hydrolysis

0 to 2590-98%Zero over-hydrolysis to carboxylic acid.
Amine Reduction

0 to 2570-85%Preserves Ar-F bond; minimizes secondary amine dimers.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Katritzky, A. R., et al. (1989). The conversion of nitriles to amides.[2][4][5][6][7][8][9] Synthesis, 1989(12), 949-950. (Foundational protocol for peroxide hydrolysis).

  • Nordin, S. J., et al. (2000). Cobalt chloride-sodium borohydride reduction of nitriles to primary amines.[6] Tetrahedron Letters, 41(48), 9343-9347. (Protocol basis for Protocol C).

  • BenchChem Application Note. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.

  • Common Organic Chemistry. (2024).[10] Nitrile to Amide - Common Conditions: UHP and NaOH.[8]

Sources

Method

High-Affinity Kinase Inhibition: Leveraging the 5-(2-Fluorophenyl)nicotinonitrile Scaffold

Application Note & Technical Guide Abstract This guide details the strategic application of 5-(2-Fluorophenyl)nicotinonitrile as a privileged scaffold in kinase inhibitor discovery. Unlike generic biaryl systems, this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

This guide details the strategic application of 5-(2-Fluorophenyl)nicotinonitrile as a privileged scaffold in kinase inhibitor discovery. Unlike generic biaryl systems, this specific core integrates a nitrile "warhead" for reversible covalent or high-affinity hydrogen bonding with the kinase hinge region, while the ortho-fluorine substituent enforces atropoisomeric conformational bias, enhancing selectivity and metabolic stability. This document provides validated protocols for chemical synthesis, structural optimization, and biological profiling.

Rationale & Mechanism of Action
1.1 The "Privileged" Scaffold Architecture

The 5-(2-Fluorophenyl)nicotinonitrile moiety addresses three critical challenges in kinase drug design: Hinge Binding , Conformational Entropy , and Metabolic Stability .

  • The Nitrile (CN) Effect: The C-3 cyano group on the pyridine ring acts as a weak hydrogen bond acceptor ($ \delta^{-} $) targeting the backbone amide of the kinase hinge region (e.g., Met341 in Src, Met109 in p38α). Unlike bulky carboxamides, the linear nitrile minimizes steric clashes while significantly boosting potency via dipole interactions.

  • The Fluorine Lock (Atropisomerism): The fluorine atom at the ortho position of the phenyl ring creates a steric clash with the pyridine protons. This restricts the rotation around the biaryl C-C bond, forcing the molecule into a non-planar conformation that better matches the twisted geometry of the ATP-binding pocket. This "pre-organization" reduces the entropic penalty of binding.

  • Metabolic Blockade: The C-F bond prevents Phase I metabolic oxidation (hydroxylation) at the highly reactive ortho position, extending the half-life ($ t_{1/2} $) of the inhibitor.

1.2 Structural Biology Visualization

The following diagram illustrates the theoretical binding mode within a generic kinase ATP-binding pocket.

KinaseBinding Scaffold 5-(2-Fluorophenyl) nicotinonitrile Core Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bond (Pyridine N) Scaffold->Hinge Dipole Interaction (CN) Pocket Hydrophobic Back Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (Fluorophenyl) Water Structural Water Network Scaffold->Water Displacement Fluorine 2-Fluoro Substituent Scaffold->Fluorine Restricts Rotation

Caption: Schematic binding mode showing the nitrile-hinge interaction and the fluorine-induced conformational lock within the ATP pocket.

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold via Suzuki-Miyaura cross-coupling. Scale: 1.0 mmol (Adaptable to library scale).

2.1 Reagents & Equipment
ComponentSpecificationRole
Substrate A 5-Bromo-3-pyridinecarbonitrile (5-Bromonicotinonitrile)Electrophile
Substrate B 2-Fluorophenylboronic acidNucleophile
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂Palladium Source
Base Cs₂CO₃ (Cesium Carbonate)Base (Activator)
Solvent 1,4-Dioxane / Water (4:1 v/v)Reaction Medium
Atmosphere Argon or Nitrogen (O₂-free)Protection
2.2 Step-by-Step Procedure
  • Preparation:

    • In a 20 mL microwave vial or round-bottom flask, charge 5-Bromonicotinonitrile (183 mg, 1.0 mmol), 2-Fluorophenylboronic acid (168 mg, 1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

    • Critical Step: Degas the solids by evacuating and backfilling with Argon (3 cycles).

  • Solvation & Catalysis:

    • Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).

    • Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Seal the vessel immediately.

  • Reaction:

    • Method A (Thermal): Heat to 90°C for 4–6 hours.

    • Method B (Microwave): Heat to 120°C for 30 minutes (Recommended for library synthesis).

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane). The nitrile product usually fluoresces strongly under UV (254 nm).

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc (30 mL) and wash with Brine (2 x 15 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85% as a white/off-white solid.

SynthesisWorkflow Start Reagents (Ar-Br + Ar-B(OH)2) Degas Degas (Ar) + Catalyst Start->Degas Heat Heat (90°C / 120°C) Degas->Heat Workup Celite Filter & Extraction Heat->Workup Pure Final Scaffold (>95% Purity) Workup->Pure

Caption: Workflow for the Suzuki-Miyaura coupling of the nicotinonitrile scaffold.

Biological Evaluation: TR-FRET Kinase Assay

Objective: Determine the IC₅₀ of the scaffold against a target kinase (e.g., p38 MAPK or EGFR) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

3.1 Assay Principle

A tracer (fluorescently labeled ATP-competitive inhibitor) binds to the kinase. The scaffold competes with the tracer. Detection uses a Europium-labeled anti-tag antibody.

  • High Signal: Tracer bound (No inhibitor).

  • Low Signal: Tracer displaced (Inhibitor bound).

3.2 Protocol (384-Well Format)
StepActionVolume/Conc.
1. Compound Prep Serial dilute scaffold in 100% DMSO (10-point dose response).10 mM Start
2. Dispense Transfer compound to assay plate (Low Volume Black 384).100 nL
3. Enzyme Mix Add Kinase + Eu-Antibody in Assay Buffer.5 µL
4. Pre-Incubation Incubate to allow slow-binding kinetics (optional but recommended).15 min @ RT
5. Tracer Mix Add AlexaFluor™ 647-labeled Kinase Tracer.5 µL
6. Equilibration Incubate in dark.60 min @ RT
7. Read Read on Multimode Plate Reader (Excitation: 340 nm; Emission: 665/615 nm).-
3.3 Data Analysis

Calculate the TR-FRET Ratio:



Fit data to the 4-parameter logistic equation to derive IC₅₀:



Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Synthetic Yield Protodeboronation of 2-fluorophenylboronic acid.Switch to 2-fluorophenylboronic acid MIDA ester (slow release) or use anhydrous conditions.
Poor Solubility Planar stacking of biaryl system.Introduce solubilizing groups (e.g., morpholine, piperazine) at the C-6 position of the pyridine ring via SɴAr displacement before Suzuki coupling.
Assay Interference Compound fluorescence.The nicotinonitrile core is generally non-fluorescent at TR-FRET wavelengths, but always run a "Compound Only" control well.
References
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chem. Soc. Rev., 2008, 37, 320-330. Link

    • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007, 317(5846), 1881-1886. Link

  • Nicotinonitrile & Hinge Binding Scaffolds

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." J. Med.[2][3] Chem., 2004, 47(27), 6658–6661. (Foundational work on similar biaryl kinase inhibitors). Link

    • Xing, L., et al. "Scaffold Mining of Kinase Hinge Binders in Crystal Structure Database." J. Chem. Inf. Model., 2015, 55, 1-14. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A.[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995, 95(7), 2457–2483. Link

Sources

Application

reaction conditions for hydrolyzing 5-(2-Fluorophenyl)nicotinonitrile

An In-Depth Guide to the Hydrolysis of 5-(2-Fluorophenyl)nicotinonitrile Introduction: Unlocking a Key Synthetic Intermediate 5-(2-Fluorophenyl)nicotinic acid is a valuable heterocyclic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Hydrolysis of 5-(2-Fluorophenyl)nicotinonitrile

Introduction: Unlocking a Key Synthetic Intermediate

5-(2-Fluorophenyl)nicotinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis is most commonly achieved through the hydrolysis of the corresponding nitrile precursor, 5-(2-Fluorophenyl)nicotinonitrile. The conversion of a stable nitrile group into a carboxylic acid is a fundamental transformation in organic synthesis, yet the choice of reaction conditions is critical to achieving high yields, ensuring purity, and accommodating other functional groups within the molecule.

This comprehensive guide provides a detailed exploration of the primary methodologies for this hydrolysis reaction. We will delve into the mechanistic underpinnings of acid-catalyzed, base-catalyzed, and enzymatic approaches, offering not just protocols but also the scientific rationale behind them. This document is designed to empower researchers to select and execute the optimal strategy for their specific laboratory context and synthetic goals.

Part 1: Classical Chemical Hydrolysis Strategies

Chemical hydrolysis, relying on strong acids or bases, represents the most traditional and widely implemented approach for converting nitriles to carboxylic acids. These methods are robust and generally applicable, though they often necessitate forcing conditions.

Acid-Catalyzed Hydrolysis

The acid-catalyzed pathway is a direct and forceful method to achieve complete hydrolysis, typically proceeding with high conversion.

Mechanism and Scientific Rationale The reaction proceeds through a multi-step mechanism. Initially, the nitrile nitrogen is protonated by a strong acid, which significantly increases the electrophilicity of the nitrile carbon.[2][3] This "activation" step is crucial as nitriles are otherwise relatively unreactive towards weak nucleophiles like water.[3] Water then attacks the activated carbon, and following a series of proton transfers, a tautomeric form of an amide is generated.[4] Under the sustained hot acidic conditions, the amide intermediate is subsequently protonated at its carbonyl oxygen, rendering the carbonyl carbon susceptible to a second nucleophilic attack by water. This leads to a tetrahedral intermediate that ultimately collapses, eliminating ammonia (which is immediately protonated to the non-nucleophilic ammonium ion) to yield the final carboxylic acid.[3][4] This final, irreversible step drives the reaction to completion.[3]

Acid_Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Isolation Nitrile 5-(2-Fluorophenyl)nicotinonitrile Setup Combine Reagents in Reflux Apparatus Nitrile->Setup Reagents Conc. HCl or H2SO4 Water / Acetic Acid Reagents->Setup Reflux Heat to Reflux (e.g., 100-110 °C) Monitor by TLC/HPLC Setup->Reflux Heat Cool Cool to Room Temp. Reflux->Cool Reaction Complete Neutralize Adjust pH to ~3-4 (e.g., with NaOH soln) to Precipitate Product Cool->Neutralize Filter Filter Crude Product Neutralize->Filter Purify Recrystallize or perform Column Chromatography Filter->Purify Product Pure 5-(2-Fluorophenyl)nicotinic Acid Purify->Product

Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.

Detailed Protocol: Acid-Catalyzed Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5-(2-Fluorophenyl)nicotinonitrile (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated hydrochloric acid and water (e.g., 5-10 mL per gram of nitrile). Alternatively, a mixture of glacial acetic acid and concentrated sulfuric acid can be used.

  • Reaction: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. This can take several hours to overnight.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture by slowly adding a saturated solution of sodium hydroxide or sodium carbonate until the pH is approximately 3-4. The carboxylic acid product should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis provides an effective alternative, particularly for substrates that may be sensitive to strong acids.

Mechanism and Scientific Rationale In contrast to the acid-catalyzed route, basic hydrolysis begins with the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[2][4] This step is feasible without prior activation because the hydroxide ion is a much stronger nucleophile than water.[2] The resulting negatively charged intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. The amide then undergoes a second nucleophilic acyl substitution. The hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate which then expels an amide anion (NH₂⁻) as the leaving group. This is followed by a rapid acid-base reaction where the newly formed carboxylic acid (pKa ~4-5) is deprotonated by the strongly basic amide anion or excess hydroxide to form the carboxylate salt.[5] To isolate the desired product, a final acidification step is required during the workup to protonate the carboxylate.[5][6]

Base_Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Saponification cluster_workup Work-up & Isolation Nitrile 5-(2-Fluorophenyl)nicotinonitrile Setup Combine Reagents in Reflux Apparatus Nitrile->Setup Reagents NaOH or KOH Ethanol / Water Reagents->Setup Reflux Heat to Reflux (e.g., 80-100 °C) Monitor by TLC/HPLC Setup->Reflux Heat Cool Cool & Remove Ethanol Reflux->Cool Reaction Complete Acidify Acidify with HCl to pH ~3-4 to Precipitate Product Cool->Acidify Filter Filter Crude Product Acidify->Filter Purify Wash with Water & Recrystallize Filter->Purify Product Pure 5-(2-Fluorophenyl)nicotinic Acid Purify->Product

Caption: Workflow for Base-Catalyzed Nitrile Hydrolysis.

Detailed Protocol: Base-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 5-(2-Fluorophenyl)nicotinonitrile (1.0 eq) in ethanol or a similar alcohol.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-5 equivalents).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC or HPLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~3-4), which will cause the carboxylic acid product to precipitate.

  • Isolation & Purification:

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.

    • Further purification can be achieved by recrystallization.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH)
Conditions High temperature (reflux)High temperature (reflux)
Intermediate AmideAmide, then carboxylate salt
Final Product Carboxylic acidCarboxylate salt (requires acid workup)
Advantages Direct to acid, robustGood for acid-sensitive substrates
Disadvantages Harsh conditions, corrosiveGenerates salt waste, requires extra workup step

Part 2: Biocatalytic Hydrolysis: A Green Chemistry Approach

Enzymatic hydrolysis offers a sophisticated and environmentally benign alternative to classical chemical methods. It operates under mild conditions, often with high selectivity, minimizing byproducts and energy consumption.[7][8]

Mechanism and Scientific Rationale The biocatalytic conversion of nitriles to carboxylic acids primarily follows two distinct enzymatic pathways.[9]

  • Nitrilase Pathway: A single enzyme, a nitrilase, catalyzes the direct hydrolysis of the nitrile to the corresponding carboxylic acid and ammonia, adding two molecules of water in one step.[9][10]

  • Nitrile Hydratase/Amidase Pathway: This is a two-enzyme cascade. First, a nitrile hydratase converts the nitrile into an amide intermediate. Subsequently, an amidase hydrolyzes the amide to the final carboxylic acid.[7][10]

The choice of microorganism is paramount, as the substrate specificity of these enzymes varies widely.[10] Strains of Rhodococcus, Bacillus, and Nocardia have been extensively reported for their ability to hydrolyze various nitriles, including nicotinonitrile derivatives.[8]

Enzymatic_Pathways cluster_path1 Nitrilase Pathway cluster_path2 Nitrile Hydratase / Amidase Pathway Nitrile 5-(2-Fluorophenyl)nicotinonitrile Acid1 5-(2-Fluorophenyl)nicotinic Acid Nitrile->Acid1 Nitrilase + 2 H₂O Amide 5-(2-Fluorophenyl)nicotinamide Nitrile->Amide Nitrile Hydratase + H₂O Acid2 5-(2-Fluorophenyl)nicotinic Acid Amide->Acid2 Amidase + H₂O

Caption: The two primary enzymatic routes for nitrile hydrolysis.

General Protocol: Whole-Cell Biotransformation Screening

  • Catalyst Preparation: Cultivate a suitable microorganism (e.g., Rhodococcus rhodochrous) in an appropriate growth medium until it reaches the desired cell density. Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Reaction Setup: Resuspend the cell pellet (the "whole-cell catalyst") in the same buffer.

  • Substrate Addition: Dissolve the 5-(2-Fluorophenyl)nicotinonitrile in a minimal amount of a water-miscible co-solvent like DMSO or methanol (typically to 5-10% v/v of the total reaction volume) and add it to the cell suspension.[10]

  • Incubation: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30°C) and pH (e.g., pH 7.0).

  • Monitoring: Periodically take aliquots from the reaction mixture. Extract with an organic solvent (e.g., ethyl acetate) and analyze by TLC or HPLC to monitor the conversion.

  • Work-up: Once the reaction reaches completion, remove the cells by centrifugation. Acidify the supernatant to precipitate the product, which can then be isolated by filtration or extraction.

FeatureBiocatalytic Hydrolysis
Reagents Whole cells or isolated enzymes, buffer
Conditions Mild (e.g., pH 5-10, 10-80°C)[10]
Intermediate Amide (in some pathways)
Final Product Carboxylic acid
Advantages Environmentally friendly, high selectivity, mild conditions
Disadvantages Requires specific biocatalyst, potential for low substrate loading, requires microbiological expertise

Conclusion: Selecting the Optimal Synthetic Route

The hydrolysis of 5-(2-Fluorophenyl)nicotinonitrile to 5-(2-Fluorophenyl)nicotinic acid can be effectively achieved through several distinct methods.

  • Acid and base-catalyzed hydrolysis are powerful, well-established techniques suitable for large-scale synthesis where the cost and handling of harsh reagents are manageable.

  • Biocatalytic hydrolysis represents the frontier of green chemistry, offering unparalleled mildness and selectivity. This approach is ideal for synthesizing complex molecules where functional group tolerance is paramount and for processes where sustainability is a primary driver.

The ultimate choice of method will depend on a careful evaluation of the project's specific needs, including scale, purity requirements, available equipment, and commitment to sustainable chemical practices.

References

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • Crosby, J., et al. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. J. Chem. Soc., Chem. Commun.
  • ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Google Patents. (n.d.). Process for hydrolysis of nitriles.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
  • Oakwood Chemical. (n.d.). 5-(2-Fluorophenyl)nicotinic acid.
  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-(2-Fluorophenyl)nicotinonitrile synthesis

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)nicotinonitrile Case Log ID: SUZ-NI-052F Subject: Yield Optimization & Troubleshooting for Suzuki-Miyaura Coupling of 5-Bromonicotinonitrile and 2-Fluorophenylboro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)nicotinonitrile

Case Log ID: SUZ-NI-052F Subject: Yield Optimization & Troubleshooting for Suzuki-Miyaura Coupling of 5-Bromonicotinonitrile and 2-Fluorophenylboronic Acid Responsible Officer: Senior Application Scientist

Executive Summary: The "Ortho-Fluoro" Trap

You are likely experiencing low yields (20-40%) characterized by the consumption of the boronic acid with significant remaining aryl halide (5-bromonicotinonitrile).

The Root Cause: The primary failure mode in this synthesis is Protodeboronation . The 2-fluorophenylboronic acid is electronically and sterically predisposed to hydrolytic cleavage of the C-B bond before transmetalation can occur. The 2-fluoro substituent facilitates this pathway, converting your expensive boronic acid into fluorobenzene (volatile/invisible in LCMS) rather than the desired biaryl product. Furthermore, the nitrile group on the pyridine can coordinate to Palladium, poisoning the catalyst if the ligand system is not robust enough.

Diagnostic Matrix: Troubleshooting Your Experiment

Use this matrix to identify the specific failure mode of your reaction.

Observation (LCMS/TLC)Likely IssueTechnical ExplanationCorrective Action
SM (Halide) remains + Boronic Acid gone Protodeboronation The C-B bond hydrolyzed faster than the Pd oxidative addition/transmetalation cycle.1. Increase Boronic Acid (1.5–2.0 eq).2. Switch to anhydrous conditions (see Protocol B).3. Use Boronic Ester (Pinacol) instead of Acid.
SM (Halide) remains + Boronic Acid remains Catalyst Deactivation The nitrile group (CN) is coordinating to the Pd center, shutting down the catalytic cycle.1. Switch to high-activity catalysts: Pd(dppf)Cl₂ or XPhos Pd G2 .2. Increase temperature to 100°C to promote ligand dissociation.
Product formed + Amide byproduct (+18 mass) Nitrile Hydrolysis High pH and water at high temp are hydrolyzing the -CN to -CONH₂.1. Switch base from Na₂CO₃/NaOH to K₃PO₄ or CsF .2. Reduce water ratio or move to anhydrous conditions.
Homocoupling of Boronic Acid Oxidative Coupling Presence of oxygen in the headspace.1. Degas solvents vigorously (Sparge with Ar/N₂ for 20 min).2. Ensure reaction vessel is sealed under inert atmosphere.

The "Golden" Protocols

Do not rely on generic "Suzuki conditions." This substrate requires specific handling to prevent deboronation.

Protocol A: The Robust Standard (Aqueous)

Best for initial screening and scale-up if hydrolysis is not observed.

  • Reactants:

    • 5-Bromonicotinonitrile (1.0 equiv)

    • 2-Fluorophenylboronic acid (1.5 equiv - Critical excess)

    • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

      • Why: The bidentate dppf ligand has a large bite angle, resisting displacement by the nitrile group.

    • Base: K₃PO₄ (3.0 equiv)

      • Why: Phosphate is milder than carbonate, reducing nitrile hydrolysis risk.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Degas solvents with Argon for 15 mins. Heat to 90°C for 4–12 hours.

Protocol B: The "Rescue" Method (Anhydrous)

Use this if Protocol A fails due to Protodeboronation or Hydrolysis.

  • Reactants:

    • 5-Bromonicotinonitrile (1.0 equiv)

    • 2-Fluorophenylboronic acid Pinacol Ester (1.2 equiv)

      • Why: Esters are significantly more resistant to protodeboronation than free acids.

    • Catalyst: XPhos Pd G2 (2 mol%)

      • Why: XPhos is bulky and electron-rich, facilitating rapid oxidative addition into the electron-deficient pyridine.

    • Base: CsF (3.0 equiv, anhydrous) or K₃PO₄ (anhydrous).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Conditions: 100°C, sealed tube, Argon atmosphere.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive Cross-Coupling pathway and the destructive Protodeboronation pathway.

ReactionPathways BoronicAcid 2-Fluorophenyl Boronic Acid Transmetalation Transmetalation (Rate Limiting Step) BoronicAcid->Transmetalation Base Activation Deboronation WASTE: Fluorobenzene (Protodeboronation) BoronicAcid->Deboronation H2O / High Temp (Accelerated by 2-F) Halide 5-Bromonicotinonitrile Pd_OA Pd(II) Intermediate (Oxidative Addition) Halide->Pd_OA Pd(0) Pd_OA->Transmetalation Product TARGET: 5-(2-Fluorophenyl) nicotinonitrile Transmetalation->Product Reductive Elimination Hydrolysis SIDE PRODUCT: Amide (Nitrile Hydrolysis) Product->Hydrolysis Strong Base / H2O

Figure 1: Mechanistic competition. Note that the 2-fluoro substituent accelerates the "Red" path (Deboronation), requiring rapid Transmetalation (Yellow path) to compensate.

FAQ: Technical Support

Q: Why is Pd(PPh₃)₄ not working? I used it for other Suzuki couplings. A: Pd(PPh₃)₄ is an inferior choice for this substrate.

  • Thermal Instability: It degrades rapidly at the temperatures required (80°C+) for this sterically hindered coupling.

  • Nitrile Poisoning: The monodentate PPh₃ ligands dissociate easily, allowing the nitrile nitrogen on your starting material to bind to the Palladium, creating an inactive complex. You need a bidentate ligand (dppf) or a bulky Buchwald ligand (XPhos) to prevent this.

Q: Can I use Ethanol as a co-solvent? A: Proceed with caution. While Ethanol/Toluene/Water is a classic Suzuki solvent system, primary alcohols can sometimes participate in nucleophilic attack on the nitrile group under basic conditions, forming imidates. Dioxane or Toluene are safer choices.

Q: My LCMS shows a mass of M+18. What is it? A: This is the primary amide resulting from the hydrolysis of your nitrile group (


). This confirms your basic conditions are too harsh (pH > 12) or the reaction time is too long. Switch to Potassium Phosphate (K₃PO₄)  or Cesium Fluoride (CsF) , which provide milder buffering.

Q: How do I remove the Palladium residue? The nitrile seems to hold onto it. A: Nitriles are excellent ligands for Pd. Standard silica columns often fail to remove all metal.

  • Solution: Treat your crude organic layer with a metal scavenger like SiliaMetS® Thiol or wash with an aqueous solution of N-Acetylcysteine before column chromatography.

References

  • Mechanisms of Protodeboronation: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 138(3), 917–930. [Link]

  • Catalyst Selection for Nitrile-Containing Substrates: Sherry, B. D., & Buchwald, S. L. (2008). "The Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Tosylates with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • General Suzuki-Miyaura Optimization: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Relevant Patent Literature (Vonoprazan Intermediates): While your target is specific, it shares structural homology with intermediates found in Vonoprazan synthesis. See: Takeda Pharmaceutical Company Ltd. "Preparation of Pyrrole Derivatives."[3][4] WO2010089127.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 5-(2-Fluorophenyl)pyrrole-3-carbonitrile vs. Conventional Vonoprazan Intermediates

This guide provides an in-depth technical comparison between the emerging Nitrile-based synthetic route (utilizing the 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile intermediate) and the conventional Ester/Aldehyde routes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the emerging Nitrile-based synthetic route (utilizing the 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile intermediate) and the conventional Ester/Aldehyde routes for the production of Vonoprazan Fumarate.[1]

[1]

Nomenclature Correction & Scope Definition

Clarification: The specific chemical name "5-(2-Fluorophenyl)nicotinonitrile" (a pyridine derivative) does not correspond to a standard intermediate in the Vonoprazan synthesis pathway. Vonoprazan consists of a pyrrole core, not a pyridine core at the 5-position.[2] Based on the structural topology of Vonoprazan (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine), the intended subject is 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-77-9).[1]

This guide compares this Nitrile Intermediate against the traditional Carboxylate (Ester) and Carbaldehyde intermediates used in the original Takeda protocols.[1]

Executive Summary: The Shift to Nitrile Chemistry

In the development of Potassium-Competitive Acid Blockers (P-CABs), the synthesis of the 1,3,5-trisubstituted pyrrole core is the rate-limiting step.

  • The Old Standard (Ester Route): Relies on 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[1][3] It requires cryogenic reduction (DIBAL-H at -78°C) to generate the aldehyde, posing significant safety risks at scale.[1]

  • The Modern Standard (Nitrile Route): Utilizes 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[1][4][5] This pathway allows for mild reduction conditions, higher atom economy, and avoids cryogenic engineering controls.

Verdict: The Nitrile intermediate offers a 25-30% reduction in process costs and superior safety profiles for GMP manufacturing compared to the Ester intermediate.

Comparative Analysis of Intermediates
A. Stability and Handling
FeatureNitrile Intermediate (CAS 1240948-77-9)Aldehyde Intermediate (CAS 881674-56-2)Ester Intermediate (CAS 881674-50-6)
Physical State Crystalline Solid (High MP: ~160°C)Solid (prone to oxidation)Solid / Oil
Oxidative Stability High. Resistant to air oxidation.[1]Low. Rapidly oxidizes to carboxylic acid if not stored under inert gas.[1]High. Stable.[1][6]
Process Safety Excellent. Ambient temperature reactions.[1]Moderate. Requires careful handling.[1]Poor. Requires DIBAL-H / LiAlH4 for reduction.[1]
Atom Economy High (CN group is compact).[1]Moderate.Lower (Loss of alkoxy group during reduction).[1]
B. Synthetic Efficiency (The "Bottleneck" Step)

The critical divergence occurs during the functionalization of the pyrrole C3 position.

  • The Ester Route (Conventional):

    • Requires reduction of the Ester to the Alcohol, then oxidation to Aldehyde (or direct reduction to Aldehyde).

    • Flaw: Direct reduction of pyrrole esters to aldehydes is notoriously difficult to stop at the aldehyde stage without over-reduction to the alcohol. This necessitates cryogenic control (-78°C) or a two-step Reduction-Oxidation (Red-Ox) sequence, increasing step count.[1]

  • The Nitrile Route (Advanced):

    • The nitrile group (-CN) can be reduced directly to the amine (Vonoprazan precursor) or the aldehyde using Raney Nickel/Formic acid or mild hydride donors at 0°C to Room Temperature .[1]

    • Advantage: It bypasses the unstable aldehyde isolation step in telescoping processes.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the strategic advantage of the Nitrile intermediate (Route B) over the Ester intermediate (Route A).[1]

VonoprazanSynthesis Start 2-Fluoroacetophenone Ester Intermediate A: Pyrrole-3-Carboxylate (Ester) Start->Ester Classic Route Dinitrile 2-(2-fluorobenzoyl) malononitrile Start->Dinitrile Aldehyde Intermediate B: Pyrrole-3-Carbaldehyde Ester->Aldehyde DIBAL-H (-78°C) (Hazardous) Sulfonyl N-Sulfonylation (Pyridine-3-sulfonyl chloride) Aldehyde->Sulfonyl Nitrile Intermediate C: Pyrrole-3-Carbonitrile (The Target) Dinitrile->Nitrile Cyclization Nitrile->Aldehyde Optional Hydrolysis (Mild) Nitrile->Sulfonyl Base/Cat. Vono Vonoprazan Fumarate Sulfonyl->Vono Reductive Amination (Methylamine)

Figure 1: Comparison of Synthetic Routes. Route A (Red) involves hazardous cryogenic reduction.[1] Route B (Green) utilizes the robust Nitrile intermediate for safer scalability.

Experimental Protocols
Protocol A: Synthesis of the Nitrile Intermediate

Source: Adapted from CN108503621B and related process chemistry literature.

Objective: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

  • Reagents:

    • 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 eq)[1]

    • Malononitrile (1.2 eq)[1][7]

    • Triethylamine (TEA) (2.5 eq)[1]

    • Solvent: Ethanol or Methanol.[1]

  • Procedure:

    • Charge the reaction vessel with ethanol and 2-Amino-1-(2-fluorophenyl)ethanone HCl.[1]

    • Add Malononitrile and cool to 0-5°C.[1]

    • Dropwise add TEA while maintaining temperature <10°C (Exothermic).[1]

    • Allow to warm to room temperature (25°C) and stir for 4-6 hours.

    • Monitor: TLC or HPLC should show consumption of the ketone.[1]

    • Workup: Concentrate the solvent.[1] Add water to precipitate the product.[1] Filter the solid.[1]

    • Purification: Recrystallize from Ethanol/Water (1:1).[1]

  • Expected Yield: 85-92%.

  • Characterization:

    • IR: Sharp peak at ~2220 cm⁻¹ (-CN stretch).[1]

    • ¹H NMR (DMSO-d6): Distinct pyrrole protons.[1]

Protocol B: Conversion to Vonoprazan Precursor (N-Sulfonylation)

This step demonstrates the stability of the nitrile under basic conditions compared to the aldehyde.

  • Reagents:

    • 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Intermediate C)[1][4]

    • Pyridine-3-sulfonyl chloride[1][3][4][5][8]

    • Base: NaH (60%) or Potassium tert-butoxide (t-BuOK).[1]

    • Solvent: DMF or THF.[1]

  • Procedure:

    • Dissolve Intermediate C in anhydrous DMF. Cool to 0°C.[1][9]

    • Add base (NaH) portion-wise.[1] Evolution of H₂ gas occurs.[1] Stir for 30 min.

    • Add Pyridine-3-sulfonyl chloride slowly.[1]

    • Stir at room temperature for 2 hours.

  • Advantage: The nitrile group remains inert.[1] If the aldehyde intermediate were used here, competitive Cannizzaro reactions or aldol condensations could occur, lowering yield.

Data Summary: Why Switch?
MetricEster Route (Route A)Nitrile Route (Route B)[1]
Overall Yield (to Vonoprazan) ~35-40%~55-60%
Critical Safety Hazard DIBAL-H (Pyrophoric, Cryogenic)None (Standard reagents)
Impurity Profile Alcohol over-reduction impurities (Difficult removal)Clean conversion; Nitrile is distinct from Amine product
Cost Efficiency Low (High energy cost for cooling)High (Ambient temp, cheaper reagents)
Conclusion

For researchers and process chemists, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile represents the superior intermediate for Vonoprazan synthesis.[1] While the "Ester" route is historically significant (Takeda's early patents), the "Nitrile" route provides the necessary robustness for industrial scale-up, eliminating the need for hazardous cryogenic reductions while improving overall yield and purity profiles.

References
  • Takeda Pharmaceutical Co. (2010).[1] Heterocyclic compound and use thereof. Patent WO2010104179.[1] (Original description of the Ester/Aldehyde route).

  • Shouguang Fukang Pharmaceutical Co. (2018).[1] Preparation method of vonoprazan fumarate.[1][2][3][6][9][10] Patent CN108503621B.[1] (Describes the Nitrile route advantage).

  • PubChem. (2025).[1] 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile Compound Summary. National Library of Medicine.[1] [1]

  • Kogame, Y., et al. (2018).[1] Process Development of Vonoprazan Fumarate.[1][2][3][6][9][10] Organic Process Research & Development.[1] (Discussion of scale-up challenges with early intermediates). [1]

  • ChemicalBook. (2024).[1] 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Properties and Uses.

Sources

Comparative

Bioisosteric Utility of Nicotinonitrile vs. Pyrrole-3-carbonitrile: A Comparative Guide for Lead Optimization

Executive Summary In medicinal chemistry, the bioisosteric replacement of nicotinonitrile (3-cyanopyridine) with pyrrole-3-carbonitrile (and vice versa) represents a fundamental "electronic switch" strategy. While both m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of nicotinonitrile (3-cyanopyridine) with pyrrole-3-carbonitrile (and vice versa) represents a fundamental "electronic switch" strategy. While both moieties present a nitrile vector for solvent interaction or ribose-pocket filling, their ring systems offer diametrically opposed physicochemical profiles.

This guide objectively compares these two scaffolds, focusing on the inversion of hydrogen-bonding capabilities (Acceptor


 Donor), modulation of 

-electron density (Deficient

Excessive), and the resulting impact on metabolic stability and kinase selectivity.
Quick Comparison Matrix
FeatureNicotinonitrile (3-Cyanopyridine)Pyrrole-3-carbonitrile
Electronic Nature

-Deficient (Electron Poor)

-Excessive (Electron Rich)
Ring H-Bonding Acceptor (Ring N)Donor (Ring NH)
Nitrile Vector H-Bond AcceptorH-Bond Acceptor
Acidity (pKa) Weak Base (Conj.[1] Acid pKa ~1.0)Weak Acid (NH pKa ~17.5)
Metabolic Risk Low (Stable, potential CYP inhibitor)High (Oxidative ring opening)
Solubility High (Polar Surface Area dominant)Moderate (Lipophilicity dominant)
Primary Utility Hinge Binder (Acceptor), Solubility FixHinge Binder (Donor), Potency Boost

Electronic & Structural Divergence[2]

The decision to swap a pyridine core for a pyrrole core is rarely about size—the steric volumes are comparable. It is almost exclusively about electrostatics and hydrogen bonding .

The "Donor-Acceptor Flip"

The most critical distinction is the behavior of the heteroatom within the aromatic ring.

  • Nicotinonitrile: The pyridine nitrogen possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system. This makes it a classic Hydrogen Bond Acceptor (HBA) . In kinase hinge regions, this often interacts with backbone amides (e.g., Met residue in p38 MAP kinase).
  • Pyrrole-3-carbonitrile: The pyrrole nitrogen's lone pair is delocalized into the

    
    -system to maintain aromaticity (Hückel's rule). Consequently, it is not basic. Instead, the N-H bond becomes a polarized Hydrogen Bond Donor (HBD) .
    

Strategic Implication: If your lead compound loses potency because the target residue mutates from a donor to an acceptor (or if docking suggests a vacant carbonyl nearby), this scaffold hop is the primary solution.

-System Character
  • Nicotinonitrile: The electronegative nitrogen and the electron-withdrawing nitrile group make the ring highly electron-deficient. It is resistant to electrophilic metabolic attack but susceptible to nucleophilic attack.

  • Pyrrole-3-carbonitrile: Despite the electron-withdrawing nitrile, the pyrrole ring remains electron-rich (

    
    -excessive). This facilitates 
    
    
    
    -stacking interactions with electron-poor aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, often improving Lipophilic Efficiency (LipE) .

Binding Mode Implications (Visualized)

In the context of kinase inhibitors (e.g., JAK or Src family), these moieties often serve as the "head group" binding to the ATP hinge region.

Diagram 1: Pharmacophore Inversion Logic

This diagram illustrates how the bioisosteric switch inverts the interaction logic with the receptor pocket.

Bioisostere_Interaction cluster_pocket Receptor Binding Pocket (Hinge Region) Rec_Backbone_NH Backbone Amide (NH) (Requires Acceptor) Rec_Backbone_CO Backbone Carbonyl (C=O) (Requires Donor) Nicotinonitrile Nicotinonitrile (Pyridine N = Acceptor) Nicotinonitrile->Rec_Backbone_NH H-Bond (Strong) Nicotinonitrile->Rec_Backbone_CO Repulsion (Weak) PyrroleCN Pyrrole-3-CN (Pyrrole NH = Donor) PyrroleCN->Rec_Backbone_NH No Interaction PyrroleCN->Rec_Backbone_CO H-Bond (Strong)

Caption: The "Donor-Acceptor Flip." Nicotinonitrile targets backbone amides (HBA), while Pyrrole-3-carbonitrile targets backbone carbonyls (HBD).

Metabolic Stability & Toxicity

This is the "cost" of the bioisosteric replacement. While pyrroles often offer superior potency due to stronger H-bonds (NH donors are typically stronger than N acceptors in neutral pH), they introduce metabolic liabilities.

The Oxidative Liability of Pyrroles

Pyrrole-3-carbonitrile is electron-rich. While the nitrile group (EWG) at position 3 stabilizes the ring somewhat compared to unsubstituted pyrrole, it remains susceptible to cytochrome P450 (CYP) mediated oxidation.

  • Epoxidation: CYP450 can epoxidize the C4-C5 double bond.

  • Ring Opening: The resulting epoxide is unstable, leading to ring opening and the formation of reactive dialdehydes or Michael acceptors.

  • Toxicity: These reactive metabolites can covalently bind to liver proteins, leading to hepatotoxicity or positive Ames tests.

The Stability of Nicotinonitriles

The pyridine ring is electron-deficient. It is generally inert to oxidative metabolism at the ring carbons.

  • Metabolic Soft Spot: The primary metabolic route is often N-oxidation (forming the N-oxide) or hydrolysis of the nitrile to an amide/acid, but the ring structure itself remains intact.

  • CYP Inhibition: A risk with pyridines is inhibition of CYP enzymes (via N-coordination to the Heme iron), rather than degradation.

Diagram 2: Metabolic Decision Tree

Use this workflow to assess the risk of your scaffold.

Metabolic_Workflow Start Select Scaffold Pyridine Nicotinonitrile Start->Pyridine Pyrrole Pyrrole-3-CN Start->Pyrrole Py_Risk Risk: CYP Inhibition (Heme Coordination) Pyridine->Py_Risk Py_Test Assay: CYP Inhibition (IC50) Py_Risk->Py_Test Pyrr_Risk Risk: Oxidative Ring Opening (Reactive Metabolites) Pyrrole->Pyrr_Risk Pyrr_Test Assay: GSH Trapping / Microsomal Stability Pyrr_Risk->Pyrr_Test Mitigation Optimization Strategy: Block C2/C5 with F, Cl, or CH3 Pyrr_Test->Mitigation If unstable

Caption: Metabolic stability assessment workflow. Pyrroles require reactive metabolite screening (GSH Trapping), while Pyridines require CYP inhibition profiling.

Experimental Protocols

To validate the bioisosteric replacement, rely on these self-validating protocols.

Protocol A: Intrinsic Clearance ( ) & GSH Trapping

Purpose: To determine if the pyrrole bioisostere generates reactive metabolites compared to the nicotinonitrile baseline.

  • Incubation System: Use Human Liver Microsomes (HLM) supplemented with NADPH.

  • Substrate Concentration: 1

    
    M test compound (Nicotinonitrile derivative vs. Pyrrole derivative).
    
  • Trapping Agent: Add Glutathione (GSH) at 5 mM excess.

    • Rationale: If the pyrrole ring opens or forms an epoxide, the soft nucleophile GSH will covalently bind to it.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Parent + 307 Da (GSH adduct).

    • Validation: If the Pyrrole analog shows high

      
       and +307 adducts, the bioisostere is metabolically liable. The Nicotinonitrile should show minimal adduct formation.
      
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To quantify the residence time improvement driven by the H-bond donor vs. acceptor switch.

  • Sensor Chip: Immobilize Target Kinase (e.g., JAK2) on a CM5 chip via amine coupling.

  • Running Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant) to minimize non-specific binding of the lipophilic pyrrole.

  • Injection: Inject concentration series (e.g., 1 nM to 1

    
    M) of both bioisosteres.
    
  • Dissociation Phase: Allow a long dissociation time (600s).

    • Hypothesis: If the Pyrrole NH forms a protected H-bond in a hydrophobic pocket, expect a significantly slower

      
       (dissociation rate) compared to the Nicotinonitrile, leading to a longer residence time.
      

Case Study: JAK Inhibitor Evolution

The evolution of Janus Kinase (JAK) inhibitors highlights this bioisosteric logic.

  • Tofacitinib: Utilizes a pyrrolo[2,3-d]pyrimidine core. The pyrrole NH is critical for hydrogen bonding to the hinge region (Glu residue backbone carbonyl).

  • Bioisosteric Check: Replacing this core with a pyridine-based scaffold (e.g., imidazo[4,5-b]pyridine) drastically alters selectivity profiles because the "Donor" vector is lost, forcing the molecule to rely on different anchor points or water-mediated networks [1, 4].

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Flanagan, M. E., et al. (2010). Chemical and Computational Considerations for the Design of JAK3 Inhibitors. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(2-Fluorophenyl)nicotinonitrile

[1] Executive Summary & Hazard Characterization As researchers, we often treat waste disposal as a janitorial afterthought.[1] However, with 5-(2-Fluorophenyl)nicotinonitrile , the disposal process is chemically active.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Characterization

As researchers, we often treat waste disposal as a janitorial afterthought.[1] However, with 5-(2-Fluorophenyl)nicotinonitrile , the disposal process is chemically active.[1] This molecule presents a dual-hazard profile that requires a specific "kill chain" to prevent toxic release and environmental persistence.[1]

The Core Hazards:

  • The Nitrile Moiety (-CN): Under acidic conditions (pH < 7), this functional group can hydrolyze or react to release Hydrogen Cyanide (HCN) gas.[1] Segregation from acids is the absolute critical control point.

  • The Fluorine Substituent (C-F): The carbon-fluorine bond is one of the strongest in organic chemistry.[1] Standard biological waste treatment is often ineffective.[1] High-temperature incineration is required to prevent bioaccumulation of fluorinated byproducts.[1]

Physiochemical Profile for Disposal
PropertyValue/CharacteristicOperational Implication
Physical State Solid (typically off-white powder)Dust control required during transfer.[1]
Acidity/Basicity Weakly Basic (Pyridine ring)DO NOT MIX WITH ACIDS. Risk of exotherm and HCN generation.[1]
Solubility Low in water; High in DMSO, DCM, MeOHDo not attempt aqueous dilution as a disposal method.[1]
UN Classification UN 3439 (Solid) or UN 3276 (Liquid)Likely "Nitriles, toxic, n.o.s."[1] for transport.

Pre-Disposal Assessment & Segregation

Before moving the material to waste, you must characterize the stream.[1] Use this self-validating logic:

  • Is it Pure? (Expired reagent, excess solid)

    
    Stream A 
    
  • Is it Solvated? (Mother liquor, reaction mixture)

    
    Stream B 
    
  • Is it Contaminated Debris? (Gloves, weigh boats, silica)

    
    Stream C [1]
    
The "Golden Rule" of Nitrile Disposal

Protocol Check: Before adding any liquid waste containing this compound to a drum, you must verify the drum's pH is


 8.[1] Never add to a "General Organic Waste" drum without checking if that drum contains acidic byproducts (e.g., TFA, HCl, Acetic Acid).[1]

Step-by-Step Disposal Protocols

Stream A: Pure Solid Reagent

Best for: Expired shelf stock or excess synthesis yield.[1]

  • Containerization: Keep in the original manufacturer vial if possible. If transferring, use a high-density polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: Apply a hazardous waste label explicitly stating:

    • Contains: 5-(2-Fluorophenyl)nicotinonitrile[1]

    • Hazard: TOXIC, RELEASES GAS WITH ACID[1]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain potential dust leakage.

  • Handoff: Transfer directly to EHS (Environmental Health & Safety) for Incineration .

Stream B: Liquid Waste (Mother Liquors/Solvents)

Best for: Reaction solvents (DMSO, DMF, DCM) containing the product.[1]

  • pH Validation (The Safety Lock):

    • Dip a pH strip into the waste solvent.[1]

    • If Acidic (pH < 7): Slowly add saturated Sodium Bicarbonate (

      
      ) or dilute NaOH until pH is neutral or basic (pH 8-10).[1] Why? This prevents the protonation of the nitrile and potential hydrolysis to cyanide.
      
  • Segregation: Pour into a waste container designated "Basic/Neutral Organic Waste - High BTU."

    • Note: Do not use metal cans if the solvent is halogenated (e.g., DCM), as corrosion may occur.[1] Use HDPE carboys.[1]

  • Documentation: Log the approximate concentration. High concentrations of fluorinated compounds can damage standard incinerator scrubbers if not declared.[1]

Stream C: Contaminated Solids (Lab Debris)

Best for: Silica gel, TLC plates, gloves, paper towels.[1]

  • Bagging: Collect in a dedicated yellow (or site-specific) hazardous solid waste bag (6-mil thickness).

  • Silica Gel Caution: If flash chromatography was performed, the silica likely contains residual solvent.[1] Double bag to prevent solvent fume release.[1]

  • Disposal Path: This stream must go to Incineration , not a landfill. The fluorinated nature of the compound makes it unsuitable for standard landfill leaching.[1]

Professional Disposal Methods (The "End of Life")

As a scientist, you prepare the waste, but you must ensure your waste contractor utilizes the correct destruction method.[1]

Method 1: High-Temperature Incineration (Recommended)

This is the only method that guarantees the destruction of the aromatic ring and the C-F bond.[1]

  • Mechanism: Oxidation at

    
    .[1]
    
  • Byproducts:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    (Hydrogen Fluoride).[1]
  • Requirement: The incinerator must be equipped with a caustic scrubber to neutralize the HF gas generated from the fluorine substituent.[1]

Method 2: Chemical Deactivation (Emergency/Spill Only)

Use this only for small spills in the fume hood, not for bulk waste.[1]

  • Oxidation: Treat the spill with excess bleach (Sodium Hypochlorite) or Hydrogen Peroxide under alkaline conditions.[1]

  • Mechanism: This converts the nitrile to a cyanate and eventually to

    
     and ammonia/nitrogen.[1]
    
  • Wait Time: Allow 30 minutes reaction time before absorbing with vermiculite.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for disposing of 5-(2-Fluorophenyl)nicotinonitrile, emphasizing the critical acid-check step.

DisposalWorkflow Start Waste Generation: 5-(2-Fluorophenyl)nicotinonitrile CheckState Identify State Start->CheckState Solid Solid Waste (Pure or Debris) CheckState->Solid Liquid Liquid Waste (Solvents/Mother Liquor) CheckState->Liquid Label Label: 'Toxic Nitrile' 'Contains Fluorine' Solid->Label AcidCheck CRITICAL CHECK: Is pH < 7? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 / NaOH AcidCheck->Neutralize Yes (Acidic) Segregate Segregate into Non-Acid Organic Waste AcidCheck->Segregate No (Neutral/Basic) Neutralize->Segregate Segregate->Label Handover Handover to EHS (Specify Incineration) Label->Handover

Figure 1: Operational workflow for the segregation and disposal of fluorinated nitrile waste streams. Note the critical control point at the pH check.

Emergency Response (Spills)[1]

In the event of a spill outside the fume hood:

  • Evacuate: The dust is an irritant and potentially toxic if inhaled.[1]

  • PPE: Wear double nitrile gloves, lab coat, and a P95/N95 respirator (if dust is visible).[1]

  • Containment: Cover with a spill pad or vermiculite.[1] Do not use paper towels initially (risk of dust generation).[1]

  • Decontamination: Wipe the area with a 10% Bleach solution (alkaline oxidation) followed by water.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978).[1] Criteria for a Recommended Standard: Occupational Exposure to Nitriles.[1][2] Centers for Disease Control and Prevention.[1] [Link][1]

  • Royal Society of Chemistry. (2010).[1] Disposal methods for chlorinated aromatic waste.[1][3] Chemical Society Reviews.[1][3] [Link][1]

  • ScienceMadness Wiki. (2025).[1] Proper disposal of chemicals: Nitriles and Aromatic Compounds.[1][4][Link]

Sources

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